N-(3-Cyclopropoxy-5-(methylthio)pyridin-4-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-5-(methylthio)pyridin-4-YL)methanesulfonamide: is a chemical compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H14N2O3S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-methylsulfanylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-16-9-6-11-5-8(15-7-3-4-7)10(9)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
FABSBNZLWZGWSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CN=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-5-(methylthio)pyridin-4-YL)methanesulfonamide involves several steps. The synthetic route typically includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized using standard organic chemistry techniques.
Introduction of the cyclopropoxy group: The cyclopropoxy group is introduced through a substitution reaction.
Addition of the methylthio group: The methylthio group is added using a thiolation reaction.
Attachment of the methanesulfonamide group: The methanesulfonamide group is attached through a sulfonation reaction.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-5-(methylthio)pyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-Cyclopropoxy-5-(methylthio)pyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-(methylthio)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Cyclopropoxy-5-(methylthio)pyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Cyclopropoxy-5-(methylthio)pyridin-4-YL)acetamide: This compound has a similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(3-Cyclopropoxy-5-(methylthio)pyridin-4-YL)benzamide: This compound has a benzamide group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
